molecular formula C19H12F3Sn B14503009 CID 71381733

CID 71381733

Cat. No.: B14503009
M. Wt: 416.0 g/mol
InChI Key: NTONUCQSZUHZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier CID 71381733 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

The synthesis of CID 71381733 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:

    Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound.

    Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

CID 71381733 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles.

    Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71381733 has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.

    Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may have activity against specific diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 71381733 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, in a biological system, it may inhibit or activate certain signaling pathways, leading to changes in cellular behavior.

Properties

Molecular Formula

C19H12F3Sn

Molecular Weight

416.0 g/mol

InChI

InChI=1S/C19H12F3.Sn/c20-16-7-1-4-13(10-16)19(14-5-2-8-17(21)11-14)15-6-3-9-18(22)12-15;/h1-12H;

InChI Key

NTONUCQSZUHZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)[Sn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.